molecular formula C21H16FN5O3S B2456556 Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852374-86-8

Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2456556
CAS No.: 852374-86-8
M. Wt: 437.45
InChI Key: RPNARIMAHYVZDU-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in synthetic drugs and functional materials .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,3-b]pyridazine core. This core is a type of nitrogen-containing heterocycle, which is a basic backbone of many physiologically active compounds and drugs .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, like the one in this compound, are widely found in synthetic drugs and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the future research directions might include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .

Properties

IUPAC Name

methyl 4-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-30-21(29)13-5-7-16(8-6-13)23-18(28)12-31-19-10-9-17-24-25-20(27(17)26-19)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNARIMAHYVZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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